molecular formula C15H22ClN5O2 B2667402 (Z)-7-(3-chlorobut-2-en-1-yl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 946255-37-4

(Z)-7-(3-chlorobut-2-en-1-yl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2667402
CAS RN: 946255-37-4
M. Wt: 339.82
InChI Key: WTDVDZXPOBRJRS-NTMALXAHSA-N
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Description

(Z)-7-(3-chlorobut-2-en-1-yl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H22ClN5O2 and its molecular weight is 339.82. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Assembly in Solid State

Squaric acid derivatives, including zwitterionic compounds and squaramides, demonstrate interesting supramolecular assemblies in solid states, analyzed using DFT calculations and Bader's theory. These compounds, through a combination of ion-pair, H-bonding interactions, π–π stacking, and anion–π contacts, form intricate supramolecular structures (Prohens et al., 2017).

Purine Derivatives as Receptor Ligands

Purine derivatives have been designed as potential ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying anxiolytic and antidepressant properties. These compounds, through chemical diversification, aim to select potent receptor ligands capable of affecting psychological states (Chłoń-Rzepa et al., 2013).

Metal Complexation Studies

Studies on mixed ligand-metal complexes involving purine derivatives reveal insights into the coordination chemistry of these compounds with metal ions. Such research is crucial for understanding the chemical properties and potential applications of purine-based complexes in materials science and catalysis (Shaker, 2011).

properties

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-8-(diethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN5O2/c1-6-20(7-2)14-17-12-11(21(14)9-8-10(3)16)13(22)19(5)15(23)18(12)4/h8H,6-7,9H2,1-5H3/b10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVDZXPOBRJRS-NTMALXAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N1CC=C(C)Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=NC2=C(N1C/C=C(/C)\Cl)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.